

Computational studies on the stability of cyclopropyl-substituted carbenes

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Compound of Interest

Compound Name: 3-Cyclopropyl-1H-indene

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Cyclopropyl Substitution: A Computational Dive into Carbene Stability

A comparative guide to the stability of cyclopropyl-substituted carbenes based on computational studies, offering insights for researchers, scientists, and professionals in drug development.

The introduction of a cyclopropyl group is a well-established strategy to modulate the electronic properties and stability of reactive intermediates in organic chemistry. This guide delves into the computational analysis of cyclopropyl-substituted carbenes, comparing their stability with related alkyl-substituted analogs. The data presented here is derived from a detailed computational investigation that employs density functional theory (DFT) to elucidate the stabilizing effects of the cyclopropyl moiety.

Enhanced Stability through Hyperconjugation

Computational studies reveal that cyclopropyl groups significantly stabilize singlet carbenes. This stabilization is attributed to effective hyperconjugation between the bent Walsh orbitals of the cyclopropyl ring and the vacant p-orbital of the singlet carbene. The optimized geometries of cyclopropyl-substituted carbenes adopt a bisected, W-shaped conformation, which maximizes this orbital overlap.^{[1][2]}

Quantitative Comparison of Carbene Stability

The relative stability of dicyclopropylcarbene, (isopropyl)(cyclopropyl)carbene, and diisopropylcarbene has been evaluated using isodesmic reactions. The calculated stabilization energies (SE) clearly demonstrate the superior stabilizing effect of the cyclopropyl group compared to the isopropyl group.

Carbene Species	Substituents	Stabilization Energy (SE) (kcal/mol)	Singlet-Triplet Energy Gap (ΔE_{S-T}) (kcal/mol)
1	Dicyclopropyl	19.92	0.46
2	(Isopropyl)(cyclopropyl)	10.54	10.38
3	Diisopropyl	Not reported as the baseline	17.56

Table 1: Stabilization energies and singlet-triplet energy gaps for selected carbenes, calculated at the B3LYP/6-311+G(3df, 2p)//B3LYP/6-31G(d) + ZPE level. A positive ΔE_{S-T} indicates a singlet ground state.
[\[1\]](#)[\[2\]](#)[\[3\]](#)

The data indicates that a cyclopropyl group stabilizes a carbene more effectively than an isopropyl group by approximately 9 kcal/mol.[\[1\]](#)[\[2\]](#) Interestingly, while dicyclopropylcarbene is the most stabilized singlet carbene, it also exhibits the smallest singlet-triplet energy gap, suggesting a greater relative stabilization of the triplet state as well.

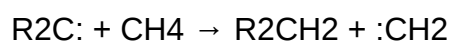
Experimental Protocols: A Look into the Computational Methodology

The computational results presented in this guide are based on the following detailed protocol:

Geometry Optimization: The initial geometries of the carbenes were optimized using density functional theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.^{[1][2]} This level of theory is widely used for obtaining reliable geometries of organic molecules.

Energy Calculations: To obtain more accurate energies, single-point energy calculations were performed on the optimized geometries using a larger basis set, 6-311+G(3df, 2p).^{[1][2]} Zero-point vibrational energy (ZPE) corrections were also included to account for the vibrational motion of the atoms at 0 K.

Stabilization Energy (SE) Calculation: The stabilization energies were calculated using the following isodesmic equation:

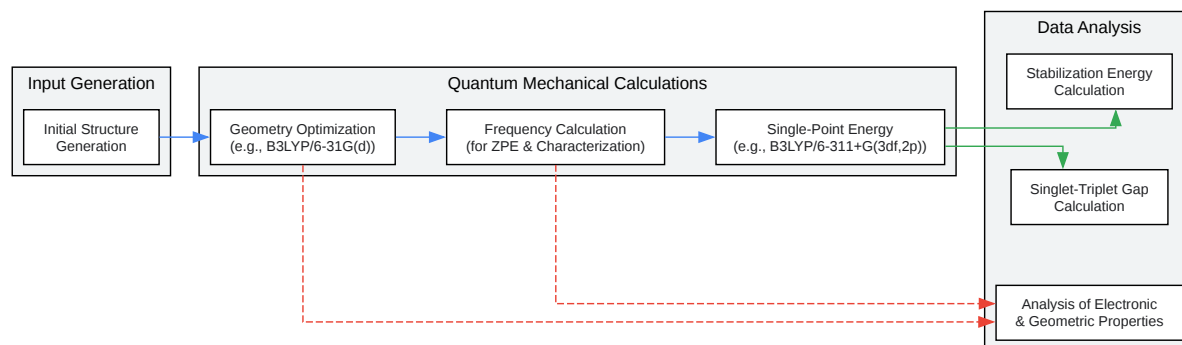


This type of reaction helps to cancel out systematic errors in the calculations by maintaining the same number and types of bonds on both sides of the equation.

Singlet-Triplet Energy Gap ($\Delta\text{ES-T}$) Calculation: The energy difference between the lowest singlet and triplet states ($\Delta\text{ES-T}$) was calculated by subtracting the total energy of the singlet state from that of the triplet state at the same level of theory.^{[1][2][3]}

Workflow for Computational Carbene Stability Analysis

The following diagram illustrates the typical workflow for the computational investigation of carbene stability.



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